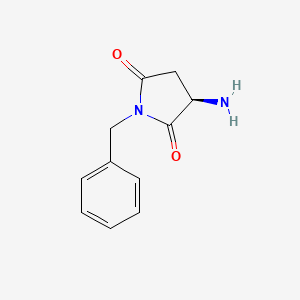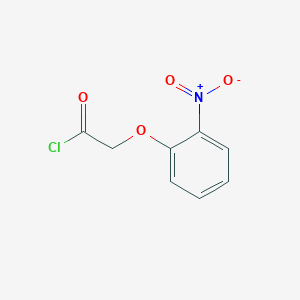
2-Bromo-3-iodopyridine
Übersicht
Beschreibung
2-Bromo-3-iodopyridine is an organic compound with the formula C5H2BrIN. It is a colorless solid that is soluble in water and organic solvents. This compound is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of polymers and ionic liquids.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-Bromo-3-iodopyridine serves as an important intermediate in organic synthesis. It has been utilized in the synthesis of various pyridine derivatives. For example, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide yields a compound with an iodo substituent in position 2 of the pyridine ring, highlighting its role in structural modifications of pyridine compounds (Bunker et al., 2008).
Building Block for Disubstituted Pyridines
This compound is a key building block for 2,4-disubstituted pyridines. It has been synthesized from 2-bromopyridine using specific methodologies, demonstrating its utility in the creation of disubstituted pyridine structures, which are significant in various chemical syntheses (Duan et al., 2004).
Intermediate for Pentasubstituted Pyridines
The compound has been used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines. Its unique structure makes it a valuable potential building block in medicinal chemistry research (Wu et al., 2022).
Application in Magnesium Chloride Synthesis
5-Bromopyridyl-2-magnesium chloride, synthesized via an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine, showcases its use in preparing functionalized pyridine derivatives, which are crucial in pharmaceuticals and chemical research (Song et al., 2004).
Role in Crystal Packing and Halogen Bonding
The reactions of 3-iodopyridine with various solutions have led to the formation of complexes where halogen-halogen contacts, involving this compound derivatives, play an important role in crystal packing, which is vital in understanding molecular interactions and structures (Gorokh et al., 2019).
Chemoselective Synthesis
Its role in chemoselective synthesis processes, such as in Sonogashira cross-coupling reactions, has been studied. This highlights its importance in the efficient and selective synthesis of complex organic compounds (Rivera et al., 2019).
Direct Preparation in Coupling Reactions
The direct preparation of 5-bromo-2-pyridylzinc iodide from 5-bromo-2-iodopyridine and its use in coupling reactions underline its significance in the synthesis of cross-coupling products, a fundamental process in organic chemistry (Rieke & Kim, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Bromo-3-iodopyridine is a halogenated heterocyclic compound Halogenated pyridines are generally known to interact with various biological targets due to their electron-rich aromatic ring .
Mode of Action
Halogenated pyridines, in general, are known to participate in various chemical reactions due to the presence of halogen atoms (bromine and iodine in this case) attached to the pyridine ring . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Halogenated pyridines are often used in the synthesis of various pharmaceuticals and bioactive compounds , suggesting that they may influence a wide range of biochemical pathways.
Result of Action
It’s known that halogenated pyridines can cause various biological effects depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, this compound should be stored in a dry, cool, well-ventilated area . These conditions can help maintain the stability of the compound, thereby preserving its efficacy.
Biochemische Analyse
Biochemical Properties
2-Bromo-3-iodopyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. This compound interacts with various enzymes and proteins, facilitating reactions such as Suzuki–Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis . The nature of these interactions involves the activation of the halogen atoms, allowing for the formation of new chemical bonds.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cell behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites by modulating the activity of metabolic enzymes. For example, it has been shown to affect the activity of enzymes involved in the pyridine nucleotide cycle, thereby altering the levels of NAD+ and NADH within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it can be targeted to the mitochondria, affecting cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
2-bromo-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-5-4(7)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBHCYSESMFQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463506 | |
| Record name | 2-Bromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
265981-13-3 | |
| Record name | 2-Bromo-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)

